(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate
Description
The compound “(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate” is a pyrrolo[2,3-d]pyrimidine derivative featuring a bromo and chloro substituent at positions 5 and 2, respectively. The pyrrolo-pyrimidine core is fused with a piperidine ring at position 7, further modified by a tert-butyl formate group.
Properties
Molecular Formula |
C16H20BrClN4O2 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
tert-butyl 4-(5-bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20BrClN4O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-9-12(17)11-8-19-14(18)20-13(11)22/h8-10H,4-7H2,1-3H3 |
InChI Key |
JPWVDYFZLWSGOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=CN=C(N=C32)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
The synthesis of Fragment A follows a well-established protocol from ChemicalBook.
Procedure :
- Reagents : 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine (20 g, 130 mmol), N-bromosuccinimide (NBS, 27.8 g, 156 mmol), DMF (300 mL).
- Conditions : NBS added at 0°C under N₂, stirred at room temperature for 2 h.
- Workup : Precipitation in ice/water, filtration, and vacuum drying.
Yield : 99% (30 g).
Characterization :
Mechanistic Insights
Bromination occurs regioselectively at the 5-position due to the electron-deficient nature of the pyrrolopyrimidine ring. NBS acts as an electrophilic bromine source, with DMF stabilizing the transition state through polar aprotic solvation.
Preparation of 4-Functionalized Piperidine Derivatives
Tert-Butyl Formate Protection of Piperidine
The tert-butyl formate group is introduced via a two-step process adapted from CN115322143A:
Step 1: Formation of 4-Piperidinecarboxylic Acid Hydrochloride
- Reagents : 4-Piperidinecarboxylic acid, concentrated HCl.
- Conditions : 85–90°C, 0.3–0.5 MPa pressure for 4 h.
- Yield : 93–95%.
Step 2: Esterification with Boc Anhydride
- Reagents : 4-Piperidinecarboxylic acid hydrochloride, Boc₂O, 4-dimethylaminopyridine (DMAP).
- Conditions : 50–60°C, 0.2–0.4 MPa pressure in THF/water (1:1).
- Yield : 80–84%.
Key Optimization :
- Pressure : Enhances solubility of intermediates, reducing reaction time.
- Catalyst : DMAP accelerates Boc group transfer.
Coupling Strategies for Fragment Assembly
Nucleophilic Substitution at Piperidine’s 4-Position
The 7H-proton of pyrrolopyrimidine (pKa ~15–17) is deprotonated using NaH or LDA, generating a nucleophilic species that displaces a leaving group (e.g., bromide, mesylate) on the piperidine.
Procedure :
- Reagents : 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1-Boc-4-bromopiperidine, NaH (2 eq), DMF.
- Conditions : 0°C to room temperature, 12–24 h.
- Workup : Aqueous extraction, column chromatography.
Challenges :
- Regioselectivity : Competing reactions at piperidine’s 3-position require steric hindrance minimization.
- Boc Stability : Boc group remains intact under basic conditions.
Transition Metal-Catalyzed Cross-Coupling
Suzuki-Miyaura coupling offers an alternative route if the piperidine bears a boronic ester.
Hypothetical Procedure :
- Reagents : 4-Boronopiperidine tert-butyl formate, 5-bromo-2-chloropyrrolo[2,3-d]pyrimidine, Pd(PPh₃)₄, K₂CO₃.
- Conditions : 80°C, DME/H₂O.
Limitations :
- Limited precedent for pyrrolopyrimidine boronic acids.
- Risk of protodeboronation under harsh conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Disadvantages |
|---|---|---|---|
| Nucleophilic Substitution | 60–70%* | Simple setup, scalable | Requires pre-functionalized piperidine |
| Suzuki Coupling | 50–65%* | Tolerance for sensitive functional groups | Complex precursor synthesis |
*Theoretical yields based on analogous reactions.
Industrial Scalability and Cost Considerations
- Cost Drivers : Boc anhydride (~$200/kg), Pd catalysts (~$5,000/kg).
- Solvent Recovery : DMF and THF can be recycled via distillation, reducing environmental impact.
- Throughput : Nucleophilic substitution offers shorter cycle times (24 h) vs. cross-coupling (48 h).
Chemical Reactions Analysis
Types of Reactions
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-{5-Bromo-2-chloropyrrolo[2,3-d]pyrimidin-7-yl}piperidin-1-yl) tert-butyl formate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites and blocking their activity . This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Pyrrolo-Pyrimidine Derivatives
Core Modifications
- 5-Bromo-4-chloro-7-cyclopentyl-pyrrolo[2,3-d]pyrimidine (3): Replaces the piperidine-tert-butyl formate group with a cyclopentyl ring.
- 5-Bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine (7a) :
Substitutes the piperidine with a methyl group, simplifying the structure but limiting opportunities for hydrogen bonding .
Substituent Variations
- 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine :
A pyridine-based analogue with a tert-butyldimethylsilyl (TBS) protecting group. The TBS group enhances lipophilicity but may reduce metabolic stability compared to the formate ester .
Pyrazolo-Pyrimidine Analogues
- tert-Butyl 5-(biphenyl-4-yl)-3-bromopyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (152): Features a pyrazolo-pyrimidine core instead of pyrrolo-pyrimidine. The biphenyl group enhances π-π stacking interactions but increases molecular weight (MW = 556.13 g/mol vs. ~450 g/mol for the target compound) .
- tert-Butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (174) :
Incorporates an ethyl group and carbamoyl substituent. The ethyl group reduces steric hindrance compared to bromo/chloro substituents, while the carbamoyl enhances hydrogen-bonding capacity .
Piperidine/Carbamate-Functionalized Analogues
- tert-Butyl (E)-4-((3-(4-(4-cyano-2,6-dimethylphenoxy)pyrimidin-5-yl)acrylamido)methyl)piperidine-1-carboxylate (15b): Shares the tert-butyl carbamate and piperidine moieties but lacks the pyrrolo-pyrimidine core. The acrylamido linker and cyano groups increase polarity (logP ~3.5), contrasting with the more lipophilic target compound .
- tert-Butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate :
Features a piperidine-carbamate group similar to the target compound but uses a pyrazolo-pyrimidine core. The absence of bromo substituents may reduce electrophilicity and reactivity .
Physical and Chemical Properties
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